molecular formula C19H26N4O2 B6697290 N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide

Cat. No.: B6697290
M. Wt: 342.4 g/mol
InChI Key: IHESZKNQEFGLBY-UHFFFAOYSA-N
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Description

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is a complex organic compound that features a unique structure combining an imidazole ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-15-8-11-23(17(15)14-24)19(25)21-9-7-18-20-10-12-22(18)13-16-5-3-2-4-6-16/h2-6,10,12,15,17,24H,7-9,11,13-14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESZKNQEFGLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1CO)C(=O)NCCC2=NC=CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Alkylation: The imidazole ring is then alkylated with benzyl chloride to introduce the benzyl group.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reductive amination of 3-methylpyrrolidine with formaldehyde and a suitable amine.

    Coupling Reaction: The final step involves coupling the benzylimidazole derivative with the pyrrolidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carboxamide group to an amine.

    Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

    Polymerization: In materials science, the compound may act as a monomer or cross-linker, influencing the properties of the resulting polymer.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers.

    Bromomethyl methyl ether: Used in the synthesis of various organic compounds.

    Indole, Benzimidazole, Quinoline: Fused heterocyclic compounds with aromatic properties.

Uniqueness

N-[2-(1-benzylimidazol-2-yl)ethyl]-2-(hydroxymethyl)-3-methylpyrrolidine-1-carboxamide is unique due to its combination of an imidazole ring, a pyrrolidine ring, and a carboxamide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

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